1-(2-Pyridylcarbonyl)benzotriazole is an organic compound characterized by the molecular formula C₁₂H₈N₄O. This compound features a benzotriazole moiety attached to a 2-pyridylcarbonyl group, making it a hybrid structure that combines the properties of both functional groups. Benzotriazole itself is a five-membered heterocyclic compound containing three nitrogen atoms, known for its applications in corrosion inhibition and as a ligand in coordination chemistry. The addition of the pyridylcarbonyl enhances its reactivity and potential applications in various
One promising application of 1-(2-Pyridylcarbonyl)benzotriazole lies in its use as a precursor for the synthesis of metal complexes. Studies have shown its ability to form complexes with transition metals like ruthenium. These complexes can exhibit interesting catalytic properties, making them potentially useful in areas like organic transformations and photocatalysis [1].
[1] Preparation of ruthenium(II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex and its application in transfer hydrogenation -
The presence of the carbonyl group (C=O) in 1-(2-Pyridylcarbonyl)benzotriazole suggests its potential as an acylating agent. Acylating agents are used to introduce an acyl group (R-C=O) into other molecules. Research suggests this molecule can react with sodium azide to form acyl azides, which are important intermediates in organic synthesis [2].
[2] A mild and efficient procedure for the conversion of carboxylic acids into acyl azides using 1-(2-pyridyl)carbonylbenzotriazole (PCT) and NaN3 -
1-(2-Pyridylcarbonyl)benzotriazole may also be useful for the acylation of Grignard reagents and heteroaryllithium reagents, which are valuable tools for carbon-carbon bond formation reactions in organic chemistry [3].
[3] USE OF 1-(2-PYRIDYLCARBONYL)BENZOTRIAZOLE (PCT) FOR THE ACYLATION OF GRIGNARD REAGENTS -
Recent studies have explored the use of 1-(2-Pyridylcarbonyl)benzotriazole in chemoselective reduction reactions. Chemoselective reactions target specific functional groups within a molecule, leaving others intact. This molecule might be useful in achieving selective reductions without affecting other parts of the molecule [4].
[4] Chemoselective Reductions using N-Heterocyclic Carbene (NHC) Borohydrides -
The biological activity of 1-(2-Pyridylcarbonyl)benzotriazole is still under investigation, but its structural similarity to other benzotriazole derivatives suggests potential pharmacological properties. Benzotriazole derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects. Additionally, some derivatives act as inhibitors for specific proteins, which may extend to 1-(2-Pyridylcarbonyl)benzotriazole depending on its interactions within biological systems .
Several synthesis methods have been reported for 1-(2-Pyridylcarbonyl)benzotriazole. A common approach involves the reaction of benzotriazole with 2-bromopyridine under specific conditions that facilitate the formation of the carbonyl group. Microwave-assisted synthesis has been noted to enhance yields and reduce reaction times significantly. Other methods include reactions with various acylating agents that introduce the pyridylcarbonyl moiety effectively .
The unique combination of the pyridylcarbonyl group with benzotriazole in 1-(2-Pyridylcarbonyl)benzotriazole enhances its reactivity and potential applications compared to these similar compounds.
Interaction studies involving 1-(2-Pyridylcarbonyl)benzotriazole primarily focus on its coordination with transition metals. These studies reveal how the compound can stabilize metal ions through chelation, affecting their reactivity and stability. The formation of stable complexes has implications for catalysis and material science, particularly in developing new catalytic systems for organic transformations .
Several compounds share structural or functional similarities with 1-(2-Pyridylcarbonyl)benzotriazole:
Compound | Structure Type | Key
XLogP3 1.9
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Wikipedia
1-(2-Pyridylcarbonyl)benzotriazole
Dates
Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021
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